molecular formula C6H8N2O B115078 3-Ethyl-1H-pyrazole-4-carbaldehyde CAS No. 154926-98-4

3-Ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B115078
CAS No.: 154926-98-4
M. Wt: 124.14 g/mol
InChI Key: BRWYDRSSDKRKBX-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with ethyl acetoacetate, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

    3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    3-Phenyl-1H-pyrazole-4-carbaldehyde: Features a phenyl group at the 3-position.

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Contains two methyl groups at the 3 and 5 positions.

Uniqueness: 3-Ethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group provides a balance between hydrophobicity and steric effects, influencing its interaction with biological targets .

Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6-5(4-9)3-7-8-6/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWYDRSSDKRKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374548
Record name 3-Ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154926-98-4
Record name 3-Ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154926-98-4
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